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Salt-inducible kinases (SIK1, SIK2, and SIK3) are serine/threonine kinases belonging to the AMP-activated
protein kinase (AMPK) family. [1] [2] They are activated by phosphorylation from the upstream kinase
LKBI1, a well-known tumor suppressor. [3] [2] [4] A key regulatory mechanism involves their inhibition by
Protein Kinase A (PKA) in response to cAMP-elevating signals; PKA phosphorylation promotes SIK

binding to 14-3-3 proteins, sequestering them and preventing substrate phosphorylation. [3] [5]

The table below summarizes the core characteristics and roles of SIK isoforms in cancer:;

Isoform Key Features Reported Roles in Cancer

SIK1 Founding member; expression Often acts as a tumor suppressor; downregulation is
induced by high-salt diet, ACTH, linked to poor prognosis in HCC, gastric, and
glucagon, circadian rhythms. [3][2]  colorectal cancer; inhibits proliferation, invasion,
[4] migration. [1] [4]

SIK2 Constitutively expressed; highest Promotes cellular proliferation, metastasis, and
levels in adipose tissue. [3] [2] chemoresistance in some cancers (e.g., ovarian);

context-dependent oncogenic role. [1]

SIK3 Constitutively expressed; highest Involved in complex mechanisms of cancer
levels in the brain. [3] [2] progression that vary among cancer types. [1]

Key Signaling Pathways and Downstream Substrates
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SIKs exert their biological effects primarily by phosphorylating and controlling the localization of key

transcriptional co-regulators. The following diagram illustrates the core SIK signaling pathway and its

regulation:
cAMP_GPCR
Activates
LKB1 PKA

Phosphorylates /Phosphorylates
& Activates & Inactivates

Phosphorylates

Cytoplasmic Retention
Inhibits Transcription

Click to download full resolution via product page
Core SIK signaling pathway and regulatory mechanisms.

The activity of this pathway has significant consequences for cellular processes:

e Metabolic Regulation: In the liver, the SIK1-CRTC2 pathway is a critical regulator of
gluconeogenesis. SIK1 phosphorylates CRTC2, keeping it out of the nucleus and suppressing the
expression of gluconeogenic enzymes like G6Pase and PEPCK. [6] Inhibition of SIK1 leads to
CRTC2 dephosphorylation, nuclear translocation, and increased gluconeogenic gene expression. [6]
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e Cancer Pathways: SIKs are implicated in regulating pathways driving carcinogenesis, including TGF-
B-Smad, AKT, Hippo, and NF-kB. [2] For instance, activation of the LKB1-SIK1 pathway inhibits the
TGF-B-mediated epithelial-mesenchymal transition (EMT) and apoptosis resistance in ovarian
carcinoma cells. [7]

¢ Immune Regulation: In gut myeloid cells, SIK inhibition downstream of prostaglandin E2 (PGEZ2)
receptors promotes CRTC3 dephosphorylation and nuclear translocation, leading to enhanced
CREB-driven transcription of the anti-inflammatory cytokine IL-10. [5]

SIKs as Therapeutic Targets and Inhibitor Context

The dysregulation of SIKs in various diseases makes them attractive therapeutic targets. Research suggests
that targeting SIKs could improve outcomes in cancer, inflammatory diseases, and metabolic disorders. [1]

[5]

While the search results do not provide specific potency data (IC50/Ki) for SIKs-IN-1, they mention other

tool compounds used in research:

e HG-9-91-01: A well-characterized, potent pan-SIK inhibitor used in many foundational studies. [6] [5]
Its use in vivo is limited by poor pharmacokinetic properties. [5]

e YKL-05-099: An analog of HG-9-91-01 that was optimized for better in vivo use and has been
instrumental in validating SIKs as therapeutic targets in animal models. [5]

The development of these inhibitors underscores a key principle: the cellular effects of SIK inhibition (e.g.,
CRTC/HDAC dephosphorylation) mimic those of cAMP-elevating hormones, suggesting that SIK inhibitors

could therapeutically harness these pathways without the need for receptor activation. [5]

A Guide for Further Research

To build upon this information and obtain specific data on SIKs-IN-1, I suggest the following steps:

e Consult Specialty Databases: Search chemical vendor sites (e.g., Selleckchem, MedChemEXxpress,
Tocris) for SIKs-IN-1's product information, which often includes detailed biochemical data, selectivity
profiles, and application notes.

e Perform a Literature Deep Dive: Use specialized scientific databases like Scifinder-n or CAS.org,
which are designed for chemical compound research and can retrieve publications and patents
specifically mentioning "SIKs-IN-1" by its structure.
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e Validate Experimental Context: When you find data on SIKs-IN-1, interpret it within the context of
the specific SIK isoform and cellular or disease model used, given the distinct and sometimes
opposing roles of SIK1, SIK2, and SIK3.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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